2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7-4(3-6(14)15)1-2-5(13-7)8(10,11)12/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQAJNPRYAFEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855791 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227592-95-1 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid typically involves the chlorination and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with acetic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic systems to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for:
- Development of Pharmaceuticals: It is utilized in the creation of various pharmaceutical agents due to its specific reactivity patterns.
- Agrochemicals: The compound is also explored for use in agricultural chemicals, enhancing crop protection and yield.
Research indicates that 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
- Anti-inflammatory Effects: Preliminary research suggests it may possess anti-inflammatory properties, warranting further investigation for therapeutic applications .
Medical Applications
Ongoing research is examining its potential as a therapeutic agent:
- Cancer Research: There is interest in its efficacy against specific cancer cell lines, exploring mechanisms of action that could lead to novel treatments.
- Neurological Disorders: Investigations are underway to assess its impact on neurodegenerative diseases, given its ability to cross the blood-brain barrier .
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism involved disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Potential
In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in human macrophages, suggesting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chlorine and trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl and chlorine groups in the parent compound enhance its stability and reactivity in nucleophilic substitutions compared to non-halogenated analogues like 2-(pyridin-3-yl)acetic acid (C₇H₇NO₂, 137.14 g/mol) .
Biological Activity : Derivatives with acetic acid moieties (e.g., 2-(6-(trifluoromethyl)pyridin-3-yl)acetic acid) exhibit enzyme inhibition properties, while boronic acid variants (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) are critical in cross-coupling reactions for drug discovery .
Solubility and Reactivity: The methanol derivative ((2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol) has higher solubility in polar solvents compared to the acetic acid parent due to its hydroxyl group .
Biological Activity
2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid is a pyridine derivative characterized by the presence of electron-withdrawing chlorine and trifluoromethyl groups. This compound has garnered attention in scientific research for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The structural uniqueness of this compound, due to its specific substitution pattern, may influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- IUPAC Name : 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]acetic acid
- CAS Number : 1227592-95-1
The molecule features a pyridine ring with a chloro group at the 2-position and a trifluoromethyl group at the 6-position, along with an acetic acid moiety. This arrangement affects its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 227.58 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in polar solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyridine derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The incorporation of halogenated groups, such as trifluoromethyl, has been linked to enhanced antimicrobial potency due to increased lipophilicity and altered membrane permeability.
Case Study: Antichlamydial Activity
A study explored the antichlamydial activity of pyridine derivatives, revealing that structural modifications could enhance selectivity against Chlamydia species. It was found that certain derivatives demonstrated superior activity compared to traditional antibiotics, suggesting that this compound could serve as a lead compound for developing new antichlamydial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyridine derivatives has also been investigated. Compounds with similar structures have shown promise in modulating inflammatory pathways, potentially by inhibiting key enzymes involved in the inflammatory response. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves chlorination and trifluoromethylation reactions followed by acylation with acetic acid. The synthetic route can be summarized as follows:
- Chlorination : Chlorination of a suitable pyridine precursor.
- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide.
- Acylation : Reaction with acetic acid under acidic conditions to yield the final product.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding acids or ketones.
- Reduction : Reduction can yield alcohols or amines.
- Substitution : Nucleophilic substitution can replace halogen atoms with other functional groups.
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique biological profile of this compound. For example:
| Compound Name | EC50 (µM) | Biological Activity |
|---|---|---|
| 2-(4-Trifluoromethylpyridin-3-yl)acetic acid | 0.048 | Moderate antimicrobial activity |
| 2-(5-Trifluoromethylpyridin-4-yl)acetic acid | 0.177 | Lower activity compared to benchmark |
| This compound | TBD | Potentially high activity |
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
- In Vivo Studies : Evaluating the safety and efficacy in animal models.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)acetic acid in high purity?
The compound can be synthesized via fluorination and trifluoromethylation reactions on a pyridine scaffold. A common approach involves reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents (e.g., KF in DMSO) to introduce the fluorine moiety, followed by functionalization with acetic acid derivatives. For example, evidence from analogous syntheses highlights the use of ethyl ester intermediates hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield carboxylic acids . Post-synthesis purification via column chromatography or recrystallization is recommended, with LCMS (e.g., m/z 338 [M+H]+) and HPLC (retention time ~1.23–1.32 minutes under SQD-FA05 conditions) used to confirm purity .
Q. How can researchers characterize the structural integrity of this compound?
Key characterization methods include:
- LCMS : To confirm molecular weight (e.g., m/z 205.13 [M+H]+ for the parent compound) .
- HPLC : For purity assessment (retention time optimization using C18 columns with TFA-containing mobile phases) .
- NMR : ¹H/¹³C NMR to verify substituent positions, particularly distinguishing between pyridine ring protons (δ 7.5–8.5 ppm) and the acetic acid moiety (δ 3.5–4.0 ppm for CH₂) .
- Elemental Analysis : To validate stoichiometry (C: ~47.0%, H: ~2.9%, N: ~6.8%) .
Q. What safety precautions are critical when handling this compound?
While direct safety data for this compound are limited, structurally similar pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid) indicate risks of eye/respiratory irritation (H319, H335). Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Immediate decontamination with water in case of skin/eye contact .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of trifluoromethylation in pyridine-based syntheses?
Trifluoromethylation at the 6-position of the pyridine ring is influenced by:
- Catalyst choice : Cu(I) or Pd catalysts enhance CF₃ group insertion.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution.
- Temperature : Elevated temperatures (~100°C) improve reaction rates but may increase side products (e.g., di-trifluoromethylated derivatives) .
For example, evidence from patent applications shows that coupling reactions with aniline derivatives require precise stoichiometry (1:1.2 molar ratio) to minimize byproducts .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Common impurities include:
- Unreacted intermediates : Residual 2-chloro-6-(trifluoromethyl)pyridine (detected via GC-MS).
- Hydrolysis byproducts : Acetic acid derivatives (monitored via HPLC with UV detection at 254 nm).
Advanced strategies: - UPLC-MS/MS : Enhances sensitivity for low-abundance impurities.
- Ion-pair chromatography : Using tetrabutylammonium phosphate to resolve polar impurities .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations can predict:
- Electrophilic reactivity : Fukui indices identify reactive sites on the pyridine ring for functionalization.
- Binding affinity : Docking studies with target enzymes (e.g., kinases) assess interactions between the acetic acid moiety and active sites.
For instance, modifications at the 3-position of the pyridine ring (e.g., introducing electron-withdrawing groups) may enhance binding to hydrophobic pockets, as seen in structurally related kinase inhibitors .
Q. What mechanistic insights explain the stability of the trifluoromethyl group under acidic conditions?
The CF₃ group’s stability arises from:
- Strong C-F bonds (~485 kJ/mol), resisting protonation.
- Electron-withdrawing effects : The -CF₃ group deactivates the pyridine ring, reducing susceptibility to electrophilic attack.
However, prolonged exposure to strong acids (e.g., HCl > 6 M) may lead to gradual hydrolysis, forming -COOH groups. Kinetic studies using ¹⁹F NMR can quantify degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
